3,4-Difluorophenyl trans-4-butylcyclohexanecarboxylate
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Overview
Description
3,4-Difluorophenyl trans-4-butylcyclohexanecarboxylate: is a chemical compound with the molecular formula C20H28F2 . It is characterized by the presence of a difluorophenyl group attached to a butylcyclohexanecarboxylate moiety. This compound is known for its applications in various scientific fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluorophenyl trans-4-butylcyclohexanecarboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of reactions, including hydrogenation and cyclization.
Introduction of the Butyl Group: The butyl group is introduced via alkylation reactions.
Attachment of the Difluorophenyl Group: The difluorophenyl group is attached using electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To form the cyclohexane ring.
Alkylation: To introduce the butyl group.
Electrophilic Aromatic Substitution: To attach the difluorophenyl group.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluorophenyl trans-4-butylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3,4-Difluorophenyl trans-4-butylcyclohexanecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3,4-Difluorophenyl trans-4-butylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways: It can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorophenyl trans-4-ethylcyclohexanecarboxylate
- 3,4-Difluorophenyl trans-4-pentylcyclohexanecarboxylate
Uniqueness
3,4-Difluorophenyl trans-4-butylcyclohexanecarboxylate is unique due to its specific structural features, which confer distinct chemical and physical properties
Properties
CAS No. |
94737-81-2 |
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Molecular Formula |
C17H22F2O2 |
Molecular Weight |
296.35 g/mol |
IUPAC Name |
(3,4-difluorophenyl) 4-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H22F2O2/c1-2-3-4-12-5-7-13(8-6-12)17(20)21-14-9-10-15(18)16(19)11-14/h9-13H,2-8H2,1H3 |
InChI Key |
LQSKDOMHHYJTAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)OC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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